molecular formula C12H19N3O2 B7506588 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one

3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one

Cat. No. B7506588
M. Wt: 237.30 g/mol
InChI Key: GWTPHQDHRVVCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one, also known as DMAP, is a heterocyclic compound that is commonly used as a catalyst in organic synthesis. It was first synthesized in 1958 by Schotten-Baumann and Wachter and has since become an essential reagent in the field of organic chemistry.

Mechanism of Action

3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one acts as a nucleophilic catalyst, meaning that it donates a pair of electrons to the substrate, which then reacts with the electrophile. The nitrogen atom in the pyrazole ring is the nucleophilic center, and the morpholine ring provides steric hindrance, which enhances the selectivity of the reaction. 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one can also act as a base, deprotonating the substrate and facilitating the reaction.
Biochemical and Physiological Effects:
3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one has no known biochemical or physiological effects, as it is not used as a drug or therapeutic agent. It is a synthetic compound that is used exclusively in organic synthesis.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one as a catalyst include its high efficiency, selectivity, and mild reaction conditions. It is also relatively inexpensive and easy to handle. However, 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one has some limitations, such as its toxicity and potential for side reactions. It can also be difficult to remove from the reaction mixture, which can affect the purity of the final product.

Future Directions

There are several directions for future research on 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one. One area of interest is the development of new catalysts that are more efficient and selective than 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one. Another area is the synthesis of novel compounds using 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one as a catalyst. 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one can also be used in the development of new drugs and therapeutic agents, as it has been shown to have antiviral and anticancer activity. Finally, the environmental impact of 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one should be investigated, as it is a potentially hazardous compound that can have negative effects on the environment.

Synthesis Methods

3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one can be synthesized in several ways, but the most common method is the reaction between 3,5-dimethylpyrazole and morpholine in the presence of a base such as sodium hydroxide. The reaction produces 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one as the major product, along with some side products. The purity of 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one can be increased by recrystallization or column chromatography.

Scientific Research Applications

3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one is widely used as a catalyst in organic synthesis, particularly in the synthesis of esters, amides, and peptides. It is also used in the synthesis of natural products, pharmaceuticals, and agrochemicals. 3-(3,5-Dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one is an effective catalyst for acylation reactions, and it can be used in combination with other reagents such as carbodiimides and acyl chlorides.

properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-10-9-11(2)15(13-10)4-3-12(16)14-5-7-17-8-6-14/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTPHQDHRVVCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)N2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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